molecular formula C11H13NO4 B6182220 4-butyl-3-nitrobenzoic acid CAS No. 99855-99-9

4-butyl-3-nitrobenzoic acid

Cat. No.: B6182220
CAS No.: 99855-99-9
M. Wt: 223.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyl-3-nitrobenzoic acid: is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by a butyl group attached to the fourth carbon of the benzene ring and a nitro group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-3-nitrobenzoic acid typically involves the nitration of 4-butylbenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Butyl-3-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-butyl-3-nitrobenzoic acid depends on its chemical structure. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring. This compound can interact with various molecular targets through electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to specific positions on the ring .

Comparison with Similar Compounds

Uniqueness: 4-Butyl-3-nitrobenzoic acid is unique due to the presence of both the butyl and nitro groups, which confer specific reactivity and solubility properties. This combination makes it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

99855-99-9

Molecular Formula

C11H13NO4

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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